6-Chloro-4-ethynylpyridazin-3-amine
Overview
Description
6-Chloro-4-ethynylpyridazin-3-amine is an organic compound with the molecular formula C6H4ClN3 . It has gained significant attention in scientific research and industry.
Molecular Structure Analysis
The molecular structure of 6-Chloro-4-ethynylpyridazin-3-amine consists of a pyridazine ring with a chlorine atom at the 6th position, an ethynyl group at the 4th position, and an amine group at the 3rd position .Physical And Chemical Properties Analysis
6-Chloro-4-ethynylpyridazin-3-amine has a molecular weight of 153.57 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
6-Chloro-4-ethynylpyridazin-3-amine is involved in various chemical synthesis processes. A study describes the synthesis of a class of 6-amino-5-hydroxy-pyridazin-3(2H)-ones, which are derivatives of pyridazin-3(2H)-one, a compound structurally related to 6-Chloro-4-ethynylpyridazin-3-amine. These derivatives were synthesized using disubstituted amines, (alkylhydrazono)- or (arylhydrazono)(chloro)acetates, and further acylation with ethyl malonyl chloride and Dieckmann cyclization (Dragovich et al., 2008).
Chemical Reactions
The compound also plays a role in specific chemical reactions, such as N-nitration of secondary amines. A study demonstrates the N-nitration of 4-chloro-5-substituted-pyridazin-3-one with copper nitrate trihydrate, resulting in 4-chloro-2-nitro-5-substituted-pyridazin-3-ones. This reaction showcased the excellent nitro group transfer potentiality of 4-Chloro-5-alkoxy-2-nitropyridazin-3-ones (Park et al., 2003).
Solubility Studies
A study on the solubility of 6-chloropyridazin-3-amine in various solvents was conducted. It was found that its solubility increases with rising temperature, and this was quantitatively described using the modified Apelblat equation and λh equation (Cao et al., 2012).
Use in Drug Discovery
6-Chloro-4-ethynylpyridazin-3-amine is also relevant in the drug discovery field. A study describes using 4,5,6-trifluoropyridazin-3(2H)-one, a closely related compound, as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems, which may have applications in drug discovery. The study emphasized the versatility of pyridazin-3(2H)-one derivatives for creating polyfunctional systems (Pattison et al., 2009).
Safety And Hazards
properties
IUPAC Name |
6-chloro-4-ethynylpyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c1-2-4-3-5(7)9-10-6(4)8/h1,3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFUWIRKULGUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NN=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-ethynylpyridazin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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